2-Bromo-1-methyl-3-(neopentyloxy)benzene
Description
2-Bromo-1-methyl-3-(neopentyloxy)benzene (CAS: 528528-63-4) is a brominated aromatic compound with the molecular formula C₁₁H₁₅BrO and a molecular weight of 243.14 g/mol . Structurally, it features a bromine atom at position 2, a methyl group at position 1, and a bulky neopentyloxy (2,2-dimethylpropoxy) group at position 2. The neopentyloxy substituent introduces significant steric hindrance, which influences its reactivity and physical properties. This compound is primarily utilized in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, and materials science due to its stability and tunable electronic effects.
Properties
Molecular Formula |
C12H17BrO |
|---|---|
Molecular Weight |
257.17 g/mol |
IUPAC Name |
2-bromo-1-(2,2-dimethylpropoxy)-3-methylbenzene |
InChI |
InChI=1S/C12H17BrO/c1-9-6-5-7-10(11(9)13)14-8-12(2,3)4/h5-7H,8H2,1-4H3 |
InChI Key |
HZECCEOMGXXOCW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC(C)(C)C)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Brominated Aromatic Compounds
Structural and Physicochemical Comparisons
The table below compares key properties of 2-Bromo-1-methyl-3-(neopentyloxy)benzene with structurally related brominated benzene derivatives:
Key Observations :
- Steric Effects : The neopentyloxy group in this compound imposes greater steric hindrance compared to benzyloxy or nitro groups in analogous compounds, reducing its susceptibility to nucleophilic substitution .
- Electronic Effects : Bromine’s electron-withdrawing nature is moderated by the electron-donating methyl and neopentyloxy groups, creating a unique electronic profile that favors electrophilic substitution at specific positions.
- Thermal Stability : Predicted boiling points (e.g., 411.2°C for 2-(benzyloxy)-1-bromo-3-nitrobenzene ) suggest higher thermal stability for nitro-substituted derivatives compared to alkoxy-substituted analogs.
Electron-Stimulated Desorption (ESD) Behavior
Studies on condensed benzene derivatives (e.g., benzene on Pt surfaces) reveal that substituents influence ion desorption yields . For instance:
- Cation vs. Anion Yields : In condensed benzene, anion desorption (e.g., Br⁻) is two orders of magnitude higher than cation desorption (e.g., H⁺) due to dipolar dissociation (DD) and dissociative electron attachment (DEA) mechanisms .
- Substituent Impact: Bulky groups like neopentyloxy may reduce DD efficiency by limiting molecular alignment, whereas electron-withdrawing groups (e.g., NO₂) enhance DEA by stabilizing transient negative ions .
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